7-(3,4-Dichlorophenoxy)heptanoic acid
Overview
Description
7-(3,4-Dichlorophenoxy)heptanoic acid is an organic compound with the molecular formula C13H16Cl2O3 It is characterized by the presence of a heptanoic acid chain attached to a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichlorophenoxy)heptanoic acid typically involves the reaction of 3,4-dichlorophenol with heptanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dichlorophenoxy)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
7-(3,4-Dichlorophenoxy)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3,4-Dichlorophenoxy)heptanoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity or altering their function. The heptanoic acid chain may facilitate the compound’s entry into cells or its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy)acetic acid: Similar structure but with an acetic acid chain.
4-(2,4-Dichlorophenoxy)butanoic acid: Contains a butanoic acid chain instead of heptanoic acid.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy group.
Uniqueness
7-(3,4-Dichlorophenoxy)heptanoic acid is unique due to its specific heptanoic acid chain length, which can influence its chemical properties and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
7-(3,4-dichlorophenoxy)heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c14-11-7-6-10(9-12(11)15)18-8-4-2-1-3-5-13(16)17/h6-7,9H,1-5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDDQXSQOGFXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653785 | |
Record name | 7-(3,4-Dichlorophenoxy)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87411-44-7 | |
Record name | 7-(3,4-Dichlorophenoxy)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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